7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thieno[3,2-b]pyridine core fused with a carboxylic acid group, and the presence of an oxo group at the 7th position enhances its chemical reactivity and biological potential. Its molecular formula is with a molecular weight of approximately 213.22 g/mol.
This compound is classified as a thieno[3,2-b]pyridine derivative, which belongs to a larger family of heterocycles known for their diverse biological activities. The compound's unique structure makes it a candidate for various applications in medicinal chemistry, particularly in developing antiviral and antimicrobial agents .
The synthesis of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the use of 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid as a key intermediate. This intermediate undergoes nucleophilic substitution and cyclization to yield the target compound.
Industrial Production Methods: In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Automated reactors and stringent quality control measures are utilized to ensure high yield and purity of the final product.
The molecular structure of 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid can be represented as follows:
The compound's structure contributes to its reactivity and interaction with biological targets, making it a subject of interest in drug development .
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid can undergo several chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The major products from these reactions include various derivatives that may exhibit different biological activities and applications.
The mechanism of action for 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid involves interactions with specific molecular targets. Certain derivatives have been shown to inhibit viral DNA polymerases, effectively preventing viral replication. This mechanism highlights its potential use in antiviral therapies against various viral infections, including those caused by herpesviruses such as herpes simplex virus types 1 and 2 .
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications in research and industry .
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid has several notable applications in scientific research:
The compound's unique structure and properties make it a valuable asset in various fields of research and development .
Thienopyridines represent a privileged scaffold in medicinal chemistry, characterized by a fused heterocyclic system combining thiophene and pyridine rings. This architecture enables extensive structural diversification, allowing fine-tuning of electronic properties, solubility, and target-binding capabilities. The 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid exemplifies this molecular framework, featuring a carboxylic acid moiety at position 6 and a lactam functionality at position 7. These functional groups confer distinctive hydrogen-bonding capacity and acidity (predicted pKa ≈ 5.54) [4], crucial for interactions with biological targets. The scaffold's planar configuration facilitates π-stacking interactions, while the thiophene sulfur contributes to hydrophobic contacts within enzyme binding pockets. These collective features underpin the compound's significance as a versatile pharmacophore for antiviral and anticancer agent development [1] [3].
Thienopyridine derivatives demonstrate remarkable target versatility, broadly categorized by therapeutic focus and structural modifications. The taxonomic classification below highlights key derivatives and their applications:
Table 1: Classification of Thienopyridine Derivatives by Therapeutic Application and Structural Features
Category | Representative Compound | Key Structural Features | Primary Research Focus | Biological Targets |
---|---|---|---|---|
Antiviral Agents | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid | Unsubstituted core, carboxylic acid at C6, lactam at N7 | HCMV polymerase inhibition, scaffold for carboxamide synthesis | Viral DNA polymerases (HCMV, VZV, EBV) [5] |
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides | C6 carboxamide with 2-aryl-2-hydroxyethylamine chains | Broad-spectrum herpesvirus inhibition | Herpesvirus DNA polymerases [5] | |
Anticancer Agents | 2-Halogeno-4-alkyl-4,7-dihydro-7-oxothieno[3,2-b]pyridine-6-carboxylic acids | Halogen (Cl, F) at C2, alkyl (methyl, ethyl) at N4 | Antibacterial lead optimization | Bacterial replication machinery [7] |
Synthetic Intermediates | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid ethyl ester | Ethyl ester at C6, lactam at N7 | Carboxylic acid precursor via hydrolysis | N/A [2] [8] |
Antiviral derivatives typically retain the unsubstituted core with modifications at the C6 position. The parent carboxylic acid (CAS 90691-08-0) serves both as a direct synthetic intermediate and a structural template for designing carboxamide inhibitors. Conversion to carboxamides introduces conformational restraint through α-methyl substitution on the 2-hydroxyethylamine sidechain, significantly enhancing antiviral potency against human cytomegalovirus (HCMV) DNA polymerase (IC₅₀ values reaching low nanomolar range) [5]. In contrast, anticancer/antibacterial derivatives incorporate halogen atoms (e.g., Cl, F) at C2 and alkyl groups (methyl, ethyl) at N4, broadening the electronic distribution and lipophilicity (LogP ≈ 1.3-3.2) to target bacterial replication machinery [7] [9]. The ethyl ester derivative (CAS 69626-98-8) functions primarily as a synthetic precursor, with its hydrolysis yielding the pharmacologically versatile carboxylic acid under basic conditions [2] [4].
The development pathway of 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid as an antiviral scaffold illustrates strategic medicinal chemistry optimization:
Table 2: Historical Development Timeline of Thienopyridine-Based Antiviral Agents
Year | Development Milestone | Key Finding | Reference Compound |
---|---|---|---|
2005 | Identification of 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides as HCMV inhibitors | Demonstrated selective inhibition of HCMV polymerase over human polymerases | First-generation thieno[2,3-b]pyridine carboxamides |
2007 | Discovery of [3,2-b] isomer activity | Superior antiviral activity of thieno[3,2-b]pyridine-6-carboxylic acid scaffold | 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid [5] |
2007 | Carboxamide optimization from carboxylic acid precursor | Introduction of conformationally restrained sidechain enhanced potency 100-fold | 6-carboxamide derivatives with α-methyl substitution |
2008 | Expansion to furo[2,3-b]pyridine analogs | Broad-spectrum activity against VZV and EBV polymerases | Bioisosteric oxygen-containing analogs |
The pivotal 2007 study marked the transition from the [2,3-b] to the [3,2-b] isomeric core, establishing 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (CAS 90691-08-0) as a superior scaffold for non-nucleoside viral polymerase inhibition. Researchers systematically converted this carboxylic acid to carboxamide libraries via coupling reactions with diverse amines. Crucially, derivatives featuring 2-aryl-2-hydroxyethylamine sidechains exhibited exceptional potency (EC₅₀ < 0.1 μM against HCMV), attributed to: (1) hydrogen bonding between the carboxamide carbonyl and polymerase residues; (2) π-stacking of the aryl group with hydrophobic enzyme pockets; and (3) conformational restriction via α-methyl substitution, which preorganizes the inhibitor-binding conformation [5]. This carboxylic acid → carboxamide transformation remains the primary therapeutic application pathway for the compound, distinguishing it from earlier nucleoside analogs prone to resistance mechanisms. The ethyl ester precursor (CAS 69626-98-8) plays an indispensable synthetic role, enabling efficient C6 functionalization before ester hydrolysis yields the active carboxylic acid or facilitates direct amidation [2] [4]. Current research leverages this scaffold for dual-targeting antiviral agents, particularly against HCMV-VZV co-infections, exploiting the compound's synthetic versatility to overcome limitations of existing therapeutics [5].
Table 3: Synthetic Pathways to 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic Acid and Derivatives
Synthetic Route | Starting Material | Key Reaction Conditions | Final Compound | Yield | Application Purpose |
---|---|---|---|---|---|
Esterification | 6-Carboxylic acid (CAS 90691-08-0) | Ethanol, acid catalysis, reflux | Ethyl ester (CAS 69626-98-8) | 70-85% | Intermediate for hydrolysis/amidation |
Carboxamide Synthesis | Ethyl ester (CAS 69626-98-8) | Amine coupling (EDC/HOBt), then deprotection | 6-Carboxamides | 45-75% | Direct antiviral agents |
Acid Hydrolysis | Ethyl ester (CAS 69626-98-8) | NaOH/H₂O, reflux, acidification | 6-Carboxylic acid (CAS 90691-08-0) | >90% | Scaffold for further derivatization |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1